molecular formula C12H22N2O2 B1520058 Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1086394-57-1

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B1520058
M. Wt: 226.32 g/mol
InChI Key: ZEYUNZHFLQBWNJ-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the empirical formula C12H22N2O2 . It is a solid substance and has a molecular weight of 226.32 .


Molecular Structure Analysis

The InChI code for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a solid substance . It has a molecular weight of 226.32 . The storage temperature is 4°C .

Scientific Research Applications

Supramolecular Arrangements

The study of cyclohexane-5-spirohydantoin derivatives, which includes compounds structurally similar to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, reveals their potential in forming unique supramolecular arrangements. Such compounds do not contain solvent molecules in their crystals and are influenced by the substituents on the cyclohexane ring, playing a significant role in the formation of these arrangements. This research can have implications in the development of advanced materials and nanotechnology (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Synthesis of Bifunctional Compounds

Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, have been developed. These routes are scalable and produce bifunctional compounds useful for selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Conformational Analysis in Peptide Synthesis

The synthesis of specific diazaspiro[4.5]decanes, related to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, has been explored for use in peptide synthesis as constrained surrogates for dipeptides. These compounds are analyzed for their conformation, showing potential as gamma-turn/distorted type II beta-turn mimetics. This research is significant in the field of medicinal chemistry and drug design (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Synthesis of Rho–Kinase Inhibitor Intermediate

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been developed. This synthesis is significant for supplying this intermediate in multikilogram production, demonstrating the compound's potential in pharmaceutical applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Improved Synthesis Method

An improved synthesis method for Diazaspiro[4.4] nonane, structurally similar to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, has been reported. This method offers higher efficiency and better yield, indicating potential industrial and chemical process applications (Ji Zhiqin, 2004).

Crystallographic Analysis

Research on the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, similar in structure to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, provides insights into its molecular symmetry and conformation. This research is crucial for understanding the physical and chemical properties of such compounds, which can be applied in material science and molecular engineering (Dong, Yun, Suh, Ahn, & Ha, 1999).

Safety And Hazards

The safety information for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362+P364, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYUNZHFLQBWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657786
Record name tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

CAS RN

1086394-57-1
Record name 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-57-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Gallego, L Bernier, H Chen… - Journal of Medicinal …, 2023 - ACS Publications
Immune activating agents represent a valuable class of therapeutics for the treatment of cancer. An area of active research is expanding the types of these therapeutics that are …
Number of citations: 3 pubs.acs.org

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